

# Unveiling the Therapeutic Potential of 7-CH-dADP: A Technical Guide

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## Compound of Interest

Compound Name: 7-CH-dADP

Cat. No.: B15601527

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Disclaimer: Direct therapeutic targets and detailed biological activity of 7-carba-7-deaza-2'-deoxyadenosine-5'-diphosphate (**7-CH-dADP**) are not extensively documented in publicly available scientific literature. This guide provides an in-depth overview of the potential therapeutic targets based on the activities of the broader class of 7-deazaadenosine analogs. The information presented herein is intended for researchers, scientists, and drug development professionals.

## Introduction

**7-CH-dADP** is a synthetic analog of 2'-deoxyadenosine-5'-diphosphate (dADP) where the nitrogen atom at the 7-position of the purine ring is replaced by a carbon atom. This modification, characteristic of 7-deazaadenosine compounds, confers increased metabolic stability by rendering the N-glycosidic bond resistant to cleavage by purine nucleoside phosphorylase. While specific data for **7-CH-dADP** is limited, the 7-deazaadenosine scaffold is a well-established pharmacophore with demonstrated antiviral and anticancer properties. This guide will explore the potential therapeutic targets of **7-CH-dADP** by examining the established mechanisms of action of related 7-deazaadenosine analogs.

## Potential Therapeutic Targets and Mechanisms of Action

Based on the activities of related compounds, two primary therapeutic areas for **7-CH-dADP** can be postulated: antiviral therapy, particularly against Hepatitis C Virus (HCV), and cancer

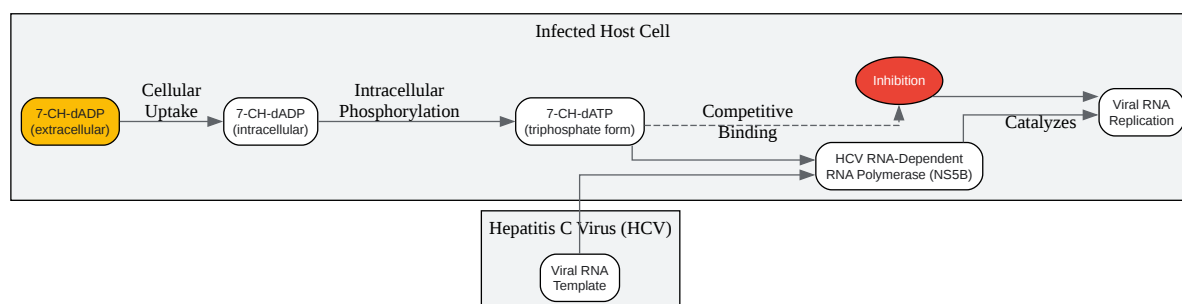
chemotherapy.

## Antiviral Activity: Inhibition of Viral RNA-Dependent RNA Polymerase (RdRp)

Several 7-deazaadenosine nucleoside analogs have been identified as potent inhibitors of viral RNA-dependent RNA polymerases (RdRp), which are crucial enzymes for the replication of many RNA viruses. The proposed mechanism involves the intracellular phosphorylation of the nucleoside analog to its active triphosphate form, which then competes with the natural nucleotide for incorporation into the nascent viral RNA strand by the RdRp. Incorporation of the analog can lead to chain termination or introduce mutations, thereby halting viral replication.

A notable example is 7-deaza-2'-C-methyladenosine, which has demonstrated potent inhibitory activity against the HCV NS5B polymerase, an RdRp.[1] The 7-deaza modification in this and other purine nucleoside triphosphates has been shown to increase their inhibitory potency against HCV RdRp.[1]

### Signaling Pathway and Mechanism of Action



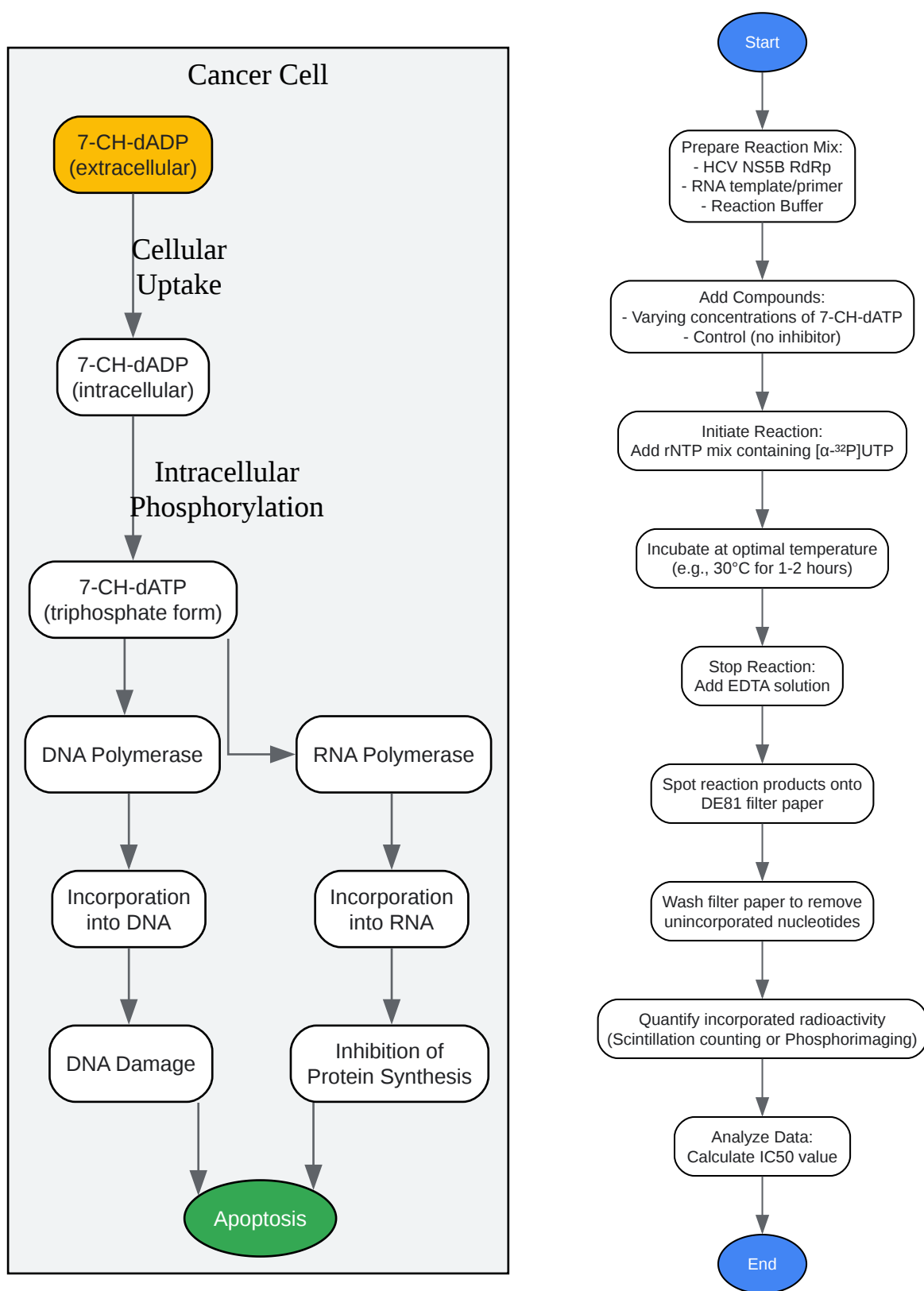
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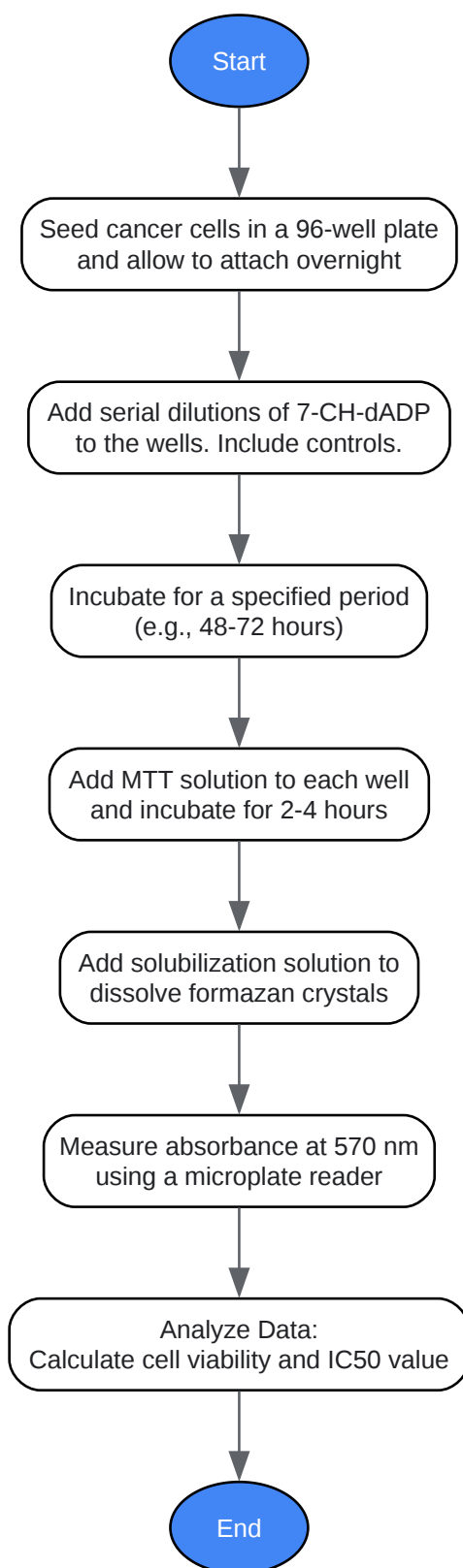
Caption: Proposed mechanism of antiviral action of **7-CH-dADP**.

## Anticancer Activity: Inhibition of DNA and RNA Synthesis

7-deazapurine nucleosides have demonstrated significant cytotoxic effects against various cancer cell lines.[2] The primary anticancer mechanism is believed to involve the intracellular conversion of the nucleoside analog to its triphosphate form, which is then incorporated into both DNA and RNA.[2] This incorporation disrupts the normal function of nucleic acids, leading to the inhibition of protein synthesis and the induction of DNA damage.[3] Ultimately, these events can trigger apoptosis in rapidly dividing cancer cells. The enhanced metabolic stability of the 7-deaza scaffold allows for prolonged intracellular concentrations of the active triphosphate, increasing its therapeutic efficacy.[4]

Logical Relationship for Anticancer Mechanism





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